4-bromo-2-chloro-N-propylbenzamide

Catalog No.
S839911
CAS No.
1343089-29-1
M.F
C10H11BrClNO
M. Wt
276.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-chloro-N-propylbenzamide

CAS Number

1343089-29-1

Product Name

4-bromo-2-chloro-N-propylbenzamide

IUPAC Name

4-bromo-2-chloro-N-propylbenzamide

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

InChI

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)

InChI Key

KCLSUXVZFJGADG-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)Cl

4-Bromo-2-chloro-N-propylbenzamide is an organic compound characterized by a benzamide structure with bromine and chlorine substituents at the para and ortho positions, respectively, along with a propyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C10H11BrClNC_{10}H_{11}BrClN and it has a molecular weight of approximately 274.56 g/mol. This compound is notable for its unique combination of halogenated groups, which can significantly influence its chemical reactivity and biological activity.

There is no current information available regarding the specific mechanism of action of 4-bromo-2-chloro-N-propylbenzamide.

Due to the lack of specific research on 4-bromo-2-chloro-N-propylbenzamide, it is advisable to handle it with caution, assuming the following potential hazards:

  • The presence of bromine and chlorine suggests potential skin and eye irritation.
  • As an organic molecule, it might be flammable.
  • Inhaling the dust or fumes could cause respiratory irritation.
  • Search of Scientific Databases: Searches of scientific databases like PubChem and Google Scholar do not yield any publications specifically focused on the research applications of 4-bromo-2-chloro-N-propylbenzamide.
  • Commercial Availability: Limited suppliers offer 4-bromo-2-chloro-N-propylbenzamide, suggesting it may be a niche compound used in specific research areas or potentially a recently synthesized molecule.

Future Research Possibilities

The structure of 4-bromo-2-chloro-N-propylbenzamide incorporates functional groups that could be interesting for further scientific exploration. Here are some potential areas for future research:

  • Medicinal Chemistry: The presence of a benzamide group suggests potential for development as a therapeutic agent. Benzamides are a well-studied class of molecules with diverse biological activities []. Further research could explore if 4-bromo-2-chloro-N-propylbenzamide exhibits any interesting pharmacological properties.
  • Material Science: The bromo and chloro substituents can influence the physical and chemical properties of the molecule. This could be of interest for material science applications, but more research would be required.
, including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, leading to different derivatives. Common nucleophiles include amines, thiols, and alkoxides.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding various reduced derivatives.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide may oxidize the propyl group or the benzene ring itself, resulting in carboxylic acids or ketones.

The specific conditions for these reactions often involve polar aprotic solvents and elevated temperatures to facilitate the desired transformations.

Research indicates that 4-bromo-2-chloro-N-propylbenzamide exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and in protein-ligand interaction studies. The presence of bromine and chlorine enhances its binding affinity to biological targets, which may lead to inhibition of specific pathways or biological processes. Additionally, its structural features suggest potential applications in medicinal chemistry.

The synthesis of 4-bromo-2-chloro-N-propylbenzamide typically involves several key steps:

  • Starting Material: The synthesis begins with 4-bromo-2-chlorobenzoic acid.
  • Amidation Reaction: The acid is reacted with propylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
  • Purification: The product is purified through recrystallization or column chromatography to obtain high-purity 4-bromo-2-chloro-N-propylbenzamide.

4-Bromo-2-chloro-N-propylbenzamide has several applications across different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is utilized in enzyme inhibition studies and investigations into protein interactions.
  • Industrial Use: It finds applications in the production of specialty chemicals and materials.

Studies focusing on the interactions of 4-bromo-2-chloro-N-propylbenzamide with biological targets have indicated that its halogenated structure may enhance binding affinity to specific proteins or enzymes. This characteristic could potentially increase its effectiveness as a therapeutic agent. Further research is necessary to elucidate these interactions fully and understand their implications for drug development.

Several compounds share structural similarities with 4-bromo-2-chloro-N-propylbenzamide. Here are notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-N-propylbenzamideC10H11BrNC_{10}H_{11}BrNLacks chlorine substituent
2-Chloro-N-propylbenzamideC10H12ClNC_{10}H_{12}ClNLacks bromine substituent
3-Bromo-2-chlorobenzamideC7H6BrClNC_{7}H_{6}BrClNLacks N-propyl group
5-Bromo-2-chloro-N-cyclopropylbenzamideC10H10BrClNC_{10}H_{10}BrClNContains cyclopropyl instead of propyl

Uniqueness

The uniqueness of 4-bromo-2-chloro-N-propylbenzamide lies in its specific combination of both bromine and chlorine substituents on the benzene ring, along with the N-propyl group. This distinct arrangement contributes to unique chemical reactivity patterns and biological activities compared to its analogs, making it a compound of interest in both synthetic chemistry and pharmacology.

XLogP3

3.4

Dates

Modify: 2023-08-16

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